Synta66 is a selective inhibitor of the Orai1 calcium channel, a key component of the store-operated calcium entry (SOCE) pathway. [, , , , , , , , , , ] SOCE is a ubiquitous cellular process that regulates calcium influx into cells, influencing various downstream signaling pathways and cellular functions. Synta66's selectivity for Orai1 makes it a valuable tool for investigating the specific role of Orai1-mediated SOCE in various physiological and pathological processes.
Synta66 was synthesized as part of research efforts aimed at developing novel SOCE inhibitors. It belongs to the category of small-molecule inhibitors that target ion channels involved in calcium homeostasis. The compound has been studied in various cell types, including breast cancer cell lines, to assess its efficacy in inhibiting calcium influx and its subsequent effects on cellular functions.
The synthesis of Synta66 involves several key steps that optimize the yield and purity of the final product. The general approach includes:
Specific technical parameters include maintaining a solvent mixture of toluene and tetrahydrofuran (THF) to minimize side reactions, such as biphenyl formation, which can complicate purification processes .
Synta66 possesses a distinct molecular structure characterized by a heterocyclic framework that facilitates its interaction with SOCE channels. Key features include:
Quantitative structure-activity relationship (QSAR) studies have indicated that specific configurations and electronic properties of substituents significantly affect the compound's biological activity .
Synta66 primarily functions through inhibition of SOCE by blocking calcium influx via ORAI1 channels. The following reactions are notable:
The mechanism by which Synta66 exerts its effects involves several critical steps:
Synta66 exhibits several notable physical and chemical properties:
Synta66 has significant implications in both scientific research and potential therapeutic applications:
The STIM-Orai signaling cascade involves precisely coordinated steps:
Table 1: Key Functional Domains in STIM-Orai Signaling
Protein | Domain | Function | Structural Features |
---|---|---|---|
STIM1 | EF-SAM (aa 58-201) | Calcium sensing | NMR structures show Ca²⁺-bound/inactivated vs. Ca²⁺-free/activated states |
SOAR/CAD (aa 344-442) | Orai binding & gating | Crystal structure reveals dimeric V-shape; binds Orai1 C/N-termini | |
Polybasic C-tail (aa 672-685) | PM targeting | Lys-rich; PIP₂ interaction | |
Orai1 | TM1 (aa 73-91) | Pore formation | Contains E106 selectivity filter; hexameric assembly (cryo-EM) |
Orai1 N-terminus (aa 1-90) | STIM1 interaction | Required for channel activation | |
Orai1 C-terminus (aa 267-291) | STIM1 binding | Acidic residues (D283/D287) critical for electrostatic coupling |
Notably, STIM2 exhibits lower calcium affinity than STIM1, making it sensitive to smaller decreases in ER calcium, thereby serving as a regulator of basal calcium homeostasis [1] [5]. Orai isoforms exhibit functional differences: Orai1 generates the largest ICRAC, Orai2 shows attenuated activity, and Orai3 can form store-independent channels when combined with Orai1 [9].
Aberrant STIM/Orai signaling contributes to diverse pathologies through dysregulated calcium microdomains:
Table 2: Disease Associations with Dysregulated SOCE
Disease Category | Molecular Alteration | Functional Consequence | Experimental Evidence |
---|---|---|---|
Immunodeficiency | ORAI1 R91W mutation | Abolished ICRAC in T cells | SCID patients lack CRAC function [1] |
Asthma/Allergy | Orai1-dependent mast cell activation | Histamine/LTC4 release | Orai1-KO mice show 80% reduced anaphylaxis [7] |
Breast Cancer | STIM1/Orai1 overexpression | Enhanced NFAT-driven proliferation | STIM1 siRNA reduces metastasis >60% [4] |
Parkinson’s Disease | Microglial CRAC upregulation | Neurotoxic inflammation | CRAC inhibitors reduce α-synuclein toxicity [10] |
Myopathy | STIM1 D84G/R304W mutations | Constitutive SOCE | Muscle fiber hypertrophy & weakness [1] |
The identification of STIM/Orai as core molecular components enabled targeted pharmacological development. Early SOCE modulators included:
Synta66 emerged from high-throughput screening as a potent and selective Orai1 antagonist with the following characteristics:
Table 3: Comparative Profile of Synthetic CRAC Channel Inhibitors
Compound | Molecular Target | IC₅₀ (ICRAC) | Selectivity Over Non-CRAC Channels | Therapeutic Evidence |
---|---|---|---|---|
Synta66 | Orai1 pore | 20-40 nM | >100x vs. KV, NaV, TRPV4 | Blocks mast cell degranulation (IC₅₀: 0.3 μM) [7] |
Gd³⁺ | Orai1 extracellular site | ~100 nM | Limited (blocks other Ca²⁺ channels) | Used experimentally only (non-pharmacological) |
2-APB | STIM-Orai coupling | 50 μM (inhib.) | Low (modulates IP3R, TRP channels) | Dual activator/inhibitor; limited utility |
RP3128 | Orai1/STIM1 interface | 5-10 nM | >50x vs. 44 off-target channels [10] | Reduces allergic asthma in guinea pigs |
Challenges in CRAC inhibitor development include isoform selectivity (Orai1 vs. Orai2/3), cell-type dependent effects, and achieving therapeutic concentrations at target tissues. Synta66’s efficacy in suppressing cytokine production and allergic responses positions it as a prototype for inflammatory/autoimmune therapy [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7